molecular formula C15H15FN2O B5885249 N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)urea

N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)urea

Cat. No. B5885249
M. Wt: 258.29 g/mol
InChI Key: NRLDVBGRLGNBFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)urea, also known as DFP-10825, is a synthetic compound used in scientific research. It belongs to the class of urea derivatives and has been found to have various applications in the field of biochemistry and pharmacology.

Mechanism of Action

N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)urea selectively inhibits the activity of PKCα and PKCβ by binding to the regulatory domain of these enzymes. This results in the inhibition of the downstream signaling pathways that are regulated by PKCα and PKCβ. The inhibition of these pathways leads to the modulation of various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)urea has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines such as breast cancer, prostate cancer, and lung cancer. It has also been found to modulate insulin signaling in adipocytes, which could have implications in the treatment of diabetes. N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)urea has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)urea has several advantages as a tool compound for scientific research. It is a selective inhibitor of PKCα and PKCβ, which allows for the specific modulation of these enzymes without affecting other signaling pathways. It has also been found to have good solubility in water, which makes it easy to use in various experimental setups. However, N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)urea has some limitations as well. It has been found to have low stability in aqueous solutions, which could affect its potency over time. It also has poor membrane permeability, which limits its use in cellular assays.

Future Directions

N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)urea has several potential future directions for scientific research. It could be used to study the role of PKC in the development of various diseases such as cancer, diabetes, and cardiovascular diseases. It could also be used to develop new therapies for these diseases by targeting PKCα and PKCβ. Further research could also be done to improve the stability and membrane permeability of N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)urea, which could enhance its potency and expand its use in various experimental setups.
Conclusion:
N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)urea is a synthetic compound used in scientific research for its selective inhibition of PKCα and PKCβ. It has various applications in the field of biochemistry and pharmacology, including the study of cellular processes and the development of new therapies for diseases. While it has several advantages as a tool compound, it also has some limitations that need to be addressed. Future research could expand its use and improve its potency for scientific research.

Synthesis Methods

N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)urea can be synthesized using a multi-step process. The first step involves the reaction of 2,4-dimethylphenylamine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. This results in the formation of 2,4-dimethyl-N-(4-fluorobenzoyl)aniline. The second step involves the reaction of this intermediate product with urea in the presence of a catalyst such as potassium carbonate. This results in the formation of N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)urea.

Scientific Research Applications

N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)urea has been found to have various applications in scientific research. It has been used as a tool compound to study the role of protein kinase C (PKC) in various cellular processes such as cell proliferation, differentiation, and apoptosis. N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)urea has been found to selectively inhibit the activity of PKCα and PKCβ, which are involved in the regulation of these cellular processes. It has also been used to study the role of PKC in the development of various diseases such as cancer, diabetes, and cardiovascular diseases.

properties

IUPAC Name

1-(2,4-dimethylphenyl)-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O/c1-10-3-8-14(11(2)9-10)18-15(19)17-13-6-4-12(16)5-7-13/h3-9H,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLDVBGRLGNBFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dimethylphenyl)-3-(4-fluorophenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.